molecular formula C18H23FN4O3S2 B2548177 3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide CAS No. 1795087-64-7

3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

Cat. No.: B2548177
CAS No.: 1795087-64-7
M. Wt: 426.53
InChI Key: RNTYPDNJQKBVBS-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-propanamide hybrid featuring a 3-fluorophenylsulfonamido group linked to a propanamide backbone, which is further substituted with a piperidin-3-ylmethyl moiety bearing a thiazol-2-yl heterocycle.

Properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S2/c19-15-4-1-5-16(11-15)28(25,26)22-7-6-17(24)21-12-14-3-2-9-23(13-14)18-20-8-10-27-18/h1,4-5,8,10-11,14,22H,2-3,6-7,9,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTYPDNJQKBVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19FN4O3S2C_{16}H_{19}FN_{4}O_{3}S_{2}, with a molecular weight of 398.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and a fluorinated phenylsulfonamide group, which are critical for its biological interactions.

Research indicates that compounds containing sulfonamide and thiazole groups can exhibit various pharmacological effects:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. This mechanism may extend to the evaluated compound, suggesting potential use against bacterial infections.
  • Antiviral Properties : Thiazole derivatives have been documented to possess antiviral activity. For instance, certain thiazole amides have shown effectiveness against human rhinoviruses (hRVs) by inhibiting viral replication through selective binding to viral proteins .

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of similar compounds. For instance:

  • Phosphodiesterase Inhibition : Compounds similar in structure demonstrated inhibition of phosphodiesterases (PDE4B and PDE10A), which are implicated in various neurological disorders. This suggests that our compound may also possess neuroprotective properties through modulation of cyclic nucleotide levels .
  • Serotonin Receptor Affinity : Some derivatives exhibited significant affinity for serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant effects. The interaction with these receptors can lead to enhanced mood regulation and anxiety relief .

In Vivo Studies

Preclinical studies have shown that compounds with similar structures can produce significant behavioral changes in animal models, such as reduced immobility time in forced swim tests, indicating antidepressant-like effects .

Case Studies

  • Antidepressant Potential : A study on fluorinated arylpiperazine derivatives revealed promising results where specific compounds showed greater efficacy than traditional antidepressants like diazepam . The structural similarity to our target compound suggests it may yield comparable outcomes.
  • Anti-Rhinoviral Activity : Research on thiazole amides indicated that modifications in the sulfonamide group significantly impacted antiviral potency. Compounds with enhanced selectivity indices demonstrated low cytotoxicity while maintaining high antiviral activity against multiple strains of hRV .

Data Tables

Compound Activity EC50 (μM) Selectivity Index (SI)
Thiazole Amide 1aAnti-hRV0.028>4638
Thiazole Amide 3Anti-hRV0.062>3116
Piperazine DerivativeAntidepressantN/AN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Thiazole Scaffolds

Compound 8i ():

  • Structure : 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide.
  • Key Differences : Replaces the 3-fluorophenylsulfonamido group with a 4-methoxyphenylsulfonyl moiety and incorporates a 1,3,4-oxadiazole-thioether linker.
  • Properties : Higher molecular weight (516.63 g/mol) and melting point (142–144°C) compared to the target compound, likely due to the oxadiazole ring and methoxy group enhancing crystallinity .

Compound 11a ():

  • Structure : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
  • Key Differences : Substitutes the propanamide with a urea linker and introduces a piperazine-hydrazinyl side chain.
  • Properties : Lower molecular weight (484.2 g/mol) and higher yield (85.1%) compared to the target compound. The urea group may improve solubility but reduce metabolic stability .

Propanamide Derivatives with Thiazole Moieties

Compound 31 ():

  • Structure : N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide.
  • Key Differences : Lacks the piperidine-sulfonamide group but retains the fluorophenyl-thiazole-propanamide core.
  • Bioactivity : Exhibits potent KPNB1 inhibition and anticancer activity, suggesting the thiazole-propanamide framework is critical for target engagement .

Compound 9 ():

  • Structure: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide.
  • Key Differences: Replaces the fluorophenylsulfonamido with an indole group and adds an amino side chain.

Sulfonamide-Containing Analogues

Compound 8j ():

  • Structure : N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide.
  • Key Differences : Uses a 4-ethoxyphenyl group instead of the fluorophenylsulfonamido and incorporates an oxadiazole-thioether.

Compound 11c ():

  • Structure : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
  • Key Differences : Combines chloro-fluoro substitution on the phenyl ring with a urea linker.
  • Properties : Higher molecular weight (518.1 g/mol) and yield (88.9%) than the target compound, suggesting halogenation improves synthetic efficiency .

Key Findings and Implications

  • Fluorophenyl vs. Methoxyphenyl : The 3-fluorophenyl group in the target compound likely improves electronegativity and binding precision compared to the 4-methoxyphenyl in 8i, which may enhance steric bulk but reduce target selectivity .
  • Propanamide vs. Urea Linkers : Propanamide-based compounds (e.g., ) show direct bioactivity (e.g., anticancer effects), whereas urea-linked analogues () prioritize solubility over membrane permeability .

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